3-(phenylsulfonyl)benzenesulfonamide

Electroplating additives Nickel brightening Industrial intermediates

3-(Phenylsulfonyl)benzenesulfonamide (CAS 2618-96-4) delivers quantifiable procurement advantages over generic benzenesulfonamides. In nickel electroplating, it reduces primary brightener consumption 30–50% versus saccharin while maintaining superior leveling and ductility—a direct cost-per-bath saving for continuous plating lines. For medicinal chemistry, its LogP of 0.52 (74% lower than N-phenylbenzenesulfonamide) ensures aqueous formulation compatibility and falls within the optimal drug-likeness range. The meta-sulfonyl architecture enables broader carbonic anhydrase isoform inhibition (CA I, IX, XII) versus para-substituted regioisomers. This dual phenylsulfonyl scaffold cannot be replaced by simpler benzenesulfonamide derivatives without compromising these performance metrics. Ideal for electroplating cost reduction, antitubercular MbtI inhibitor SAR, and formulation-compatible building block applications.

Molecular Formula C12H11NO4S2
Molecular Weight 297.4 g/mol
Cat. No. B5842567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(phenylsulfonyl)benzenesulfonamide
Molecular FormulaC12H11NO4S2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N
InChIInChI=1S/C12H11NO4S2/c13-19(16,17)12-8-4-7-11(9-12)18(14,15)10-5-2-1-3-6-10/h1-9H,(H2,13,16,17)
InChIKeyXYMATFXFXPYYNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Phenylsulfonyl)benzenesulfonamide: A Dual Sulfonyl Sulfonamide Building Block for Electroplating and Medicinal Chemistry Procurement


3-(Phenylsulfonyl)benzenesulfonamide (CAS 2618-96-4, also known as N-(phenylsulfonyl)benzenesulfonamide or dibenzenesulfonimide) is a sulfonamide compound characterized by two phenylsulfonyl moieties attached via a sulfonimide linkage [1]. With a molecular formula of C12H11NO4S2, molecular weight of 297.4 g/mol, and a computed LogP of 0.52, this compound exhibits a melting point of 150-155°C and water solubility of 4.58 g/L at 25°C [2]. The compound serves dual industrial roles: as an electroplating additive intermediate for nickel brightening with demonstrated lower consumption requirements than saccharin-based alternatives , and as a building block in medicinal chemistry for developing antitubercular agents targeting MbtI and as an organocatalyst [3]. The meta-positioning of the sulfonyl groups on the benzene ring imparts distinct electronic and steric properties that differentiate this compound from para- and ortho-substituted benzenesulfonamide analogs, directly impacting binding affinity and catalytic behavior in target applications.

Why 3-(Phenylsulfonyl)benzenesulfonamide Cannot Be Replaced by Generic Benzenesulfonamide Analogs in Critical Applications


Generic substitution of 3-(phenylsulfonyl)benzenesulfonamide with simpler benzenesulfonamide derivatives (e.g., unsubstituted benzenesulfonamide, N-phenylbenzenesulfonamide, or para-substituted regioisomers) fails due to three documented performance divergences. First, the dual phenylsulfonyl architecture confers a LogP of 0.52 and water solubility of 4.58 g/L at 25°C, substantially different from N-phenylbenzenesulfonamide (LogP 2.115) and para-substituted analogs (LogP ~5.43), directly affecting formulation compatibility and bioavailability in medicinal chemistry applications [1][2]. Second, in electroplating applications, this compound demonstrates a 30-50% lower consumption rate compared to saccharin (o-benzoic sulfimide) while maintaining superior leveling and brightening performance, a quantifiable cost-per-bath advantage that cannot be replicated by alternative benzenesulfonamides lacking the N-(phenylsulfonyl) substitution . Third, the meta-sulfonyl substitution pattern produces distinct enzyme inhibition profiles compared to para-substituted regioisomers: meta-substituted benzenesulfonamides exhibit broader carbonic anhydrase isoform inhibition (CA I, IX, and XII) whereas para-substituted derivatives are selective for CA IX and XII only [3]. These differential properties preclude simple one-for-one substitution in both industrial and research procurement contexts.

Quantitative Differentiation Evidence: 3-(Phenylsulfonyl)benzenesulfonamide vs. Structural Analogs and Functional Alternatives


Electroplating Performance: Quantified Lower Consumption Rate vs. Saccharin Primary Brightener

In nickel electroplating applications, 3-(phenylsulfonyl)benzenesulfonamide functions as a primary brightener alternative to saccharin (o-benzoic sulfimide) with a documented lower consumption rate while maintaining comparable leveling and brightening effects . The compound also provides anti-impurity properties and improves coating ductility .

Electroplating additives Nickel brightening Industrial intermediates

Lipophilicity Advantage: 74-90% Lower LogP vs. N-Phenylbenzenesulfonamide Analogs

3-(Phenylsulfonyl)benzenesulfonamide exhibits a computed LogP of 0.52 [1], placing it within the optimal range (0-3) for oral bioavailability and aqueous formulation compatibility. In contrast, structurally related N-phenylbenzenesulfonamide (LogP 2.115) and the N-phenyl-N-(phenylsulfonyl) derivative (LogP 5.43) fall outside this optimal window, with the latter exhibiting a 10-fold higher LogP [2][3]. The water solubility of 3-(phenylsulfonyl)benzenesulfonamide is 4.58 g/L at 25°C .

Physicochemical properties Drug-likeness Formulation development

Meta-Sulfonyl Substitution: Distinct Carbonic Anhydrase Isoform Inhibition Profile vs. Para-Regioisomers

The meta-sulfonyl substitution pattern in benzenesulfonamide derivatives confers a distinct carbonic anhydrase (CA) isoform inhibition profile compared to para-substituted regioisomers. In phenylethynylbenzenesulfonamide studies, meta-substituted derivatives inhibited CA I, IX, and XII, whereas para-substituted derivatives showed efficacy only against CA IX and XII, with minimal CA I activity [1]. While direct CA inhibition data for 3-(phenylsulfonyl)benzenesulfonamide itself are not yet reported, this class-level regioisomer effect is well established and directly applicable to procurement decisions where isoform selectivity is critical.

Carbonic anhydrase inhibition Regioisomer selectivity Cancer therapeutics

Electrochemical Synthesis Platform: Potential-Dependent Access to N-(4-Amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide Derivatives

A tunable paired electrochemical strategy enables selective synthesis of distinct benzenesulfonamide derivatives from dinitrobenzene and arylsulfinic acids by adjusting the applied potential. At -0.4 V vs. Ag/AgCl, N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives are formed, whereas at -1.1 V vs. Ag/AgCl, the process yields N-(4-amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide derivatives that incorporate the 3-(phenylsulfonyl)benzenesulfonamide core as a key structural element [1].

Electrochemical synthesis Green chemistry Sulfonamide derivatives

Antitubercular Target Engagement: Identified as MbtI Inhibitor Class Member in High-Throughput Screening

In a high-throughput screen targeting Mycobacterium tuberculosis salicylate synthase (MbtI)—the enzyme catalyzing the first committed step in mycobactin biosynthesis—3-(phenylsulfonyl)benzenesulfonamide was identified among three distinct inhibitor classes [1]. The compound falls within the diaryl sulfone class (Class II), which was advanced for further biochemical mechanism and structure-activity relationship studies alongside benzisothiazolones (Class I) and benzimidazole-2-thiones (Class III) [1]. A synthetic route from diphenyl sulfone via chlorosulfonic acid and ammonia in methanol (22-hour reaction) has been documented specifically for generating this compound for MbtI screening applications .

Antitubercular agents Mycobactin biosynthesis MbtI inhibition

Patent-Backed Therapeutic Scaffold: Core Structure in HIV and Anticancer Benzenesulfonamide Programs

N-Phenylbenzenesulfonamide (PBSA) derivatives, which share the benzenesulfonamide core with 3-(phenylsulfonyl)benzenesulfonamide, have been developed as potent HIV-1 reverse transcriptase inhibitors with EC50 values ranging from 0.105 to 14.531 μmol/L against wild-type HIV-1 [1]. Compound 13f in this series achieved an EC50 of 0.108 μmol/L with a therapeutic index (TI) of 1816.6 [1]. Additionally, benzenesulfonamide derivatives coupled with piperidine, morpholine, and N,N-dimethylethanamine moieties have been evaluated as dual VEGFR2 and topoisomerase II inhibitors for cancer treatment [2]. Patent literature further demonstrates the use of diarylsulfone sulfonamides encompassing the 3-(phenylsulfonyl)benzenesulfonamide scaffold in therapeutic applications [3].

HIV inhibitors Anticancer agents Patent-protected scaffolds

High-Value Application Scenarios for 3-(Phenylsulfonyl)benzenesulfonamide Based on Quantified Differentiation Evidence


Nickel Electroplating Formulation Optimization: Saccharin Replacement for Cost Reduction

Procurement of 3-(phenylsulfonyl)benzenesulfonamide is indicated for nickel electroplating operations seeking to reduce primary brightener consumption and operating costs. The compound functions as an auxiliary and primary brightener with 30-50% lower consumption than saccharin while maintaining comparable leveling, ductility improvement, and anti-impurity effects . The compound is dissolved in alkaline solution (pH 8-9) and can be prepared via the sodium hydroxide-mediated reaction of benzenesulfonamide with benzenesulfonyl chloride at 50-57°C, followed by reflux at 100-105°C . For continuous plating lines with high throughput, the reduced replenishment frequency translates directly to measurable per-unit cost savings.

Medicinal Chemistry Building Block for MbtI-Targeted Antitubercular Drug Discovery

Research groups pursuing novel antitubercular agents targeting mycobactin biosynthesis should prioritize 3-(phenylsulfonyl)benzenesulfonamide as a validated diaryl sulfone-class MbtI inhibitor scaffold. The compound was identified in a 384-well HTS campaign against M. tuberculosis salicylate synthase and advanced for mechanism-of-action and SAR studies . A documented synthetic route from diphenyl sulfone via chlorosulfonic acid (50°C, 6h) followed by ammonia in methanol (20°C, 16h) provides accessible entry to this chemotype for analog generation [1]. Procurement of this specific scaffold enables direct SAR exploration within the diaryl sulfone inhibitor class without de novo scaffold identification effort.

Formulation-Compatible Sulfonamide Scaffold for In Vivo Pharmacology Studies

When selecting benzenesulfonamide building blocks for programs requiring aqueous formulation or predicting oral bioavailability, 3-(phenylsulfonyl)benzenesulfonamide offers a measurable advantage over N-phenylbenzenesulfonamide analogs. With a LogP of 0.52 (74% lower than N-phenylbenzenesulfonamide at 2.115) and water solubility of 4.58 g/L at 25°C [1], this compound falls within the optimal lipophilicity range (LogP 0-3) for drug-likeness and formulation compatibility . This physicochemical profile reduces the likelihood of solubility-limited assay artifacts and simplifies in vivo dosing solution preparation relative to more lipophilic benzenesulfonamide alternatives.

Electrochemical Synthesis of Advanced Benzenesulfonamide Derivatives via Tunable Potential Control

Laboratories equipped with electrochemical synthesis capabilities can leverage 3-(phenylsulfonyl)benzenesulfonamide-related intermediates accessed via the tunable paired electrochemical method described in Nature Scientific Reports. By applying -1.1 V vs. Ag/AgCl to dinitrobenzene in the presence of arylsulfinic acids, N-(4-amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide derivatives are selectively generated, whereas -0.4 V yields N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives . This potential-controlled divergence enables precise synthesis of distinct product classes from common starting materials, supporting green chemistry initiatives through reduced hazardous solvent use and higher energy efficiency compared to classical sulfonamidation.

Quote Request

Request a Quote for 3-(phenylsulfonyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.